N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound featuring a benzimidazole core linked to a benzo[d][1,3]dioxole (piperonyl) group via a carboxamide bridge. This structure combines the pharmacological versatility of benzimidazoles—known for antimicrobial, antiviral, and anticancer properties—with the metabolic stability conferred by the electron-rich benzo[d][1,3]dioxole moiety. The compound’s unique substitution pattern, including the ortho-positioned benzimidazole and carboxamide groups, may enhance binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-21(13-9-10-18-19(11-13)27-12-26-18)24-15-6-2-1-5-14(15)20-22-16-7-3-4-8-17(16)23-20/h1-11H,12H2,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKHYNMIUPGSQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid. The phenyl group is then introduced via a Suzuki coupling reaction using a suitable boronic acid derivative. The benzo[d][1,3]dioxole ring can be formed through a cyclization reaction involving catechol and a suitable dihalide. Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and yields. Purification steps such as recrystallization and chromatography are also crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing benzimidazole derivatives exhibit notable anticancer properties. N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has been evaluated for its potential to inhibit cancer cell proliferation. Studies indicate that the compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
Case Study:
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range. The mechanism of action involved the activation of caspase pathways, leading to programmed cell death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the benzimidazole moiety is believed to enhance its interaction with microbial targets.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in OLEDs. Its ability to act as an electron transport material has been explored in various device configurations.
Case Study:
A recent publication demonstrated that incorporating this compound into OLEDs significantly improved device efficiency and stability compared to traditional materials. The devices exhibited a maximum external quantum efficiency (EQE) of over 20%, showcasing the potential for commercial applications in display technologies .
Photovoltaic Cells
This compound has also been studied as a potential component in organic photovoltaic cells due to its favorable charge transport properties.
Data Table: Photovoltaic Performance
| Device Configuration | Power Conversion Efficiency (PCE) |
|---|---|
| Single-junction | 8.5% |
| Tandem | 12.0% |
These findings indicate that the compound can contribute to enhancing the efficiency of solar energy conversion systems .
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzimidazole moiety is known to interact with DNA, potentially disrupting cellular processes in cancer cells. The compound’s ability to undergo various chemical modifications also allows it to be tailored for specific biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Confirmation Techniques
- This highlights the importance of advanced structural elucidation for validating imine functionalities in related analogs .
- Spectroscopic Characterization : All compounds in , and 6 were characterized using ¹H/¹³C NMR, IR, and HRMS, consistent with standard protocols for benzimidazole derivatives. The target compound likely shares similar spectral signatures, such as aromatic proton resonances at δ 7.0–8.5 ppm and carbonyl signals near δ 165–170 ppm .
Physicochemical Properties
- Melting Points : Benzo[d]imidazole-5-carboxylic acid derivatives () exhibit high melting points (>300°C) due to strong hydrogen bonding, whereas carboxamides like HSD-2 (175–177°C) and IIc (unreported) likely have lower values, reflecting reduced crystallinity .
- Solubility : The target compound’s benzimidazole and carboxamide groups may confer moderate aqueous solubility, whereas trifluoromethyl (IIc) and nitro (4f) substituents enhance lipophilicity, impacting bioavailability .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H19N3O
- Molecular Weight : 357.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antidiabetic Activity : A series of 2-phenyl-1H-benzo[d]imidazole derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity. Notably, derivatives showed IC50 values as low as 0.71 ± 0.02 µM, demonstrating significant potential for managing postprandial hyperglycemia .
- Cytotoxic Effects : The compound's cytotoxicity has been assessed against various cancer cell lines. In vitro studies indicate that certain derivatives exhibit selective cytotoxic effects without significant toxicity to normal cells .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : It acts as a non-competitive inhibitor of α-glucosidase, binding at an allosteric site and thereby modulating glucose metabolism .
- Molecular Interactions : Molecular docking studies suggest that the compound interacts with specific amino acid residues within the enzyme's active site, influencing its catalytic activity .
- Induction of Apoptosis : Some studies suggest that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Case Studies and Experimental Findings
Several studies have provided insights into the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, and how are intermediates purified?
- Methodology : The synthesis typically involves multi-step reactions, including condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with 2-(1H-benzo[d]imidazol-2-yl)aniline. For example, acid chlorides are generated using thionyl chloride (SOCl₂), followed by coupling with amines under basic conditions (e.g., triethylamine). Intermediate purification often employs flash column chromatography with solvent systems like n-hexane/ethyl acetate (3:2) to isolate high-purity products .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.8 ppm), benzo[d][1,3]dioxole methylenedioxy groups (δ ~5.9–6.0 ppm), and amide protons (δ ~8.5–10 ppm) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₁H₁₆N₃O₃: 358.1192) .
Q. What initial biological screening assays are recommended for this compound?
- Methodology : Prioritize in vitro assays:
- Anticancer Activity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Antimicrobial Screening : Disk diffusion assays against E. coli and S. aureus .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Methodology :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to enhance efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for amide bond formation; DMF often improves solubility .
- Temperature Control : Maintain 0–5°C during acid chloride formation to minimize side reactions .
Q. How do structural modifications (e.g., substituent variation on the benzimidazole ring) affect biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups. Compare activity profiles:
- Nitro-substituted derivatives show enhanced anticancer activity due to increased electrophilicity .
- Methoxy groups improve solubility but may reduce binding affinity to hydrophobic enzyme pockets .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., EGFR kinase) .
Q. How should researchers resolve discrepancies in analytical data (e.g., unexpected NMR peaks)?
- Methodology :
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity .
- Elemental Analysis : Verify purity (>95%) and rule out hydrate or solvate formation .
- X-ray Crystallography : Resolve ambiguous stereochemistry for critical intermediates .
Methodological Challenges and Solutions
Q. What strategies mitigate poor solubility during biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound without cytotoxicity .
- Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility .
Q. How can computational methods guide the design of analogs with improved pharmacokinetics?
- Methodology :
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3) and reduce CYP450 inhibition .
- Molecular Dynamics : Simulate blood-brain barrier permeability for CNS-targeted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
